5-Ethynylpyrazin-2-amine
Overview
Description
5-Ethynylpyrazin-2-amine (EPZ) is an organic compound used in scientific research applications. EPZ has been used in various experiments, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects. EPZ has a wide range of potential applications and is a useful compound for laboratory experiments.
Scientific Research Applications
Synthesis and Biological Evaluation
A study explored the synthesis of novel derivatives related to 5-Ethynylpyrazin-2-amine. These compounds were evaluated for their inhibitory effects on A549 cell growth, showing significant activity (Xie et al., 2008).
Nucleophilic Reactions and Chemical Synthesis
Research on nucleophilic reactions involving compounds like this compound has been conducted, contributing to the development of various chemical synthesis methods (Zhu et al., 1999).
Antimicrobial and Anticoccidial Activity
Compounds structurally related to this compound were found to have antimicrobial activity and were particularly active as coccidiostats (Georgiadis, 1976).
Cancer Cell Growth Inhibition
Derivatives of this compound were synthesized and evaluated for their potential in inhibiting the growth of lung cancer cells. These compounds displayed a dosage- and time-dependent manner in inhibiting cell growth (Zhang et al., 2008).
Drug-Like Compound Synthesis
Efficient methods for constructing drug-like compounds from related structures have been developed, demonstrating the versatile applications of compounds like this compound in pharmaceutical research (Tsirulnikov et al., 2009).
Multicomponent Reactions in Organic Synthesis
The compound has been involved in multicomponent reactions, leading to the generation of novel compounds under mild conditions. This highlights its utility in diverse organic synthesis processes (Li & Wu, 2011).
Amination Reactions
Studies have been conducted on the amination reactions of compounds structurally similar to this compound, leading to insights into reaction mechanisms and synthetic applications (Breuker et al., 1986).
Ultrasound-Mediated Synthesis
Ultrasound-mediated synthesis involving compounds related to this compound has been explored for creating environmentally friendly and efficient chemical processes (Wang et al., 2011).
Phosphodiesterase Inhibition
Research on imidazopyrazines, which are structurally related to this compound, demonstrated their potential as phosphodiesterase inhibitors, indicating a possible application in pharmacology (Mandel, 1971).
Synthesis of Novel Aminosugars
This compound-related compounds have been used in the synthesis of new classes of aminosugars, showcasing their role in the development of new biochemical compounds (Ravindran et al., 2000).
Development of Novel Chromophores
Studies have shown the efficient addition of secondary amines to related compounds, leading to the creation of novel chromophores with high static hyperpolarizabilities, demonstrating their potential in materials science (Muller et al., 2000).
Biomass-Derived Synthesis
This compound derivatives have been synthesized from biomass-derived components, contributing to green chemistry and sustainable development (Li et al., 2020).
Maillard Reaction Products
Compounds related to this compound have been identified as products of the Maillard reaction, which is significant in food chemistry (Knerr et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
5-ethynylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-9-6(7)4-8-5/h1,3-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMZLDTZAHNAPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.